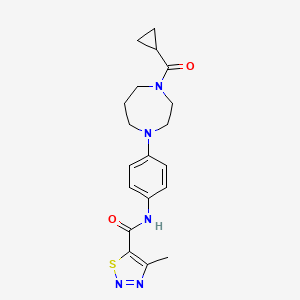
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a unique structural framework that incorporates a thiadiazole moiety, which is known for its significant pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Table 1: Physical Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O2 |
| Molecular Weight | 428.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticonvulsant Activity
Research indicates that the 1,3,4-thiadiazole scaffold exhibits significant anticonvulsant properties. Compounds within this class have been shown to modulate neurotransmitter systems and inhibit voltage-gated sodium channels. For instance, studies have demonstrated that derivatives of the thiadiazole framework can effectively reduce seizure activity in animal models when tested against standard anticonvulsants like phenytoin and carbamazepine .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been widely documented. The presence of the thiadiazole ring enhances the compound's ability to interact with various cellular targets involved in cancer progression. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Antimicrobial Activity
Thiadiazoles have also been recognized for their antimicrobial properties. The compound under discussion has demonstrated effectiveness against a range of pathogens including bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism or cancer cell signaling pathways.
- Receptor Modulation : It could interact with various receptors (e.g., GABA receptors for anticonvulsant effects), influencing neuronal excitability and synaptic transmission.
- Antimicrobial Action : The thiadiazole moiety is known to interfere with bacterial replication processes.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of compounds related to the thiadiazole scaffold:
- Anticonvulsant Study : A study conducted by Bhattacharya et al. (2019) synthesized several 1,3,4-thiadiazole derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Among these derivatives, one compound showed significant activity at a dosage of 30 mg/kg .
- Anticancer Research : A review published in MDPI (2022) discussed various 1,3,4-thiadiazole derivatives that exhibited potent anticancer activity against multiple cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Efficacy : Research by Gowda et al. (2020) demonstrated that certain thiadiazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-13-17(27-22-21-13)18(25)20-15-5-7-16(8-6-15)23-9-2-10-24(12-11-23)19(26)14-3-4-14/h5-8,14H,2-4,9-12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNSIWWVLZTUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3CCCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














